molecular formula C13H12ClNO3S B181142 4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide CAS No. 353254-99-6

4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide

Cat. No.: B181142
CAS No.: 353254-99-6
M. Wt: 297.76 g/mol
InChI Key: NTRCTWQKMJAECQ-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide is an organic compound with the molecular formula C13H12ClNO3S It is characterized by the presence of a chloro group, a hydroxymethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(hydroxymethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-chloro-N-[2-(carboxymethyl)phenyl]benzenesulfonamide.

    Reduction: Formation of 4-chloro-N-[2-(aminomethyl)phenyl]benzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(methyl)phenyl]benzenesulfonamide
  • 4-chloro-N-[2-(hydroxy)phenyl]benzenesulfonamide
  • 4-chloro-N-[2-(aminomethyl)phenyl]benzenesulfonamide

Uniqueness

4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide is unique due to the presence of the hydroxymethyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group or possess different substituents.

Properties

IUPAC Name

4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c14-11-5-7-12(8-6-11)19(17,18)15-13-4-2-1-3-10(13)9-16/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRCTWQKMJAECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353433
Record name 4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353254-99-6
Record name 4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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